2-Cyanooxolane-2-carboxylic acid
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Overview
Description
2-Cyanooxolane-2-carboxylic acid is an organic compound characterized by the presence of both a cyano group (-CN) and a carboxylic acid group (-COOH) attached to an oxolane ring
Mechanism of Action
Biochemical Pathways
It’s worth noting that compounds similar to 2-cyanotetrahydrofuran-2-carboxylic acid, such as other furan derivatives, have been shown to play roles in various biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of 2-cyanotetrahydrofuran-2-carboxylic acid is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyanooxolane-2-carboxylic acid can be synthesized through several methods, including:
Hydrolysis of Nitriles: This involves the nucleophilic attack by cyanide ion on an alkyl halide followed by hydrolysis of the resulting nitrile.
Oxidation of Primary Alcohols and Aldehydes: Using oxidizing agents such as potassium permanganate (KMnO₄) in acidic, alkaline, or neutral mediums.
Carboxylation of Grignard Reagents: Reacting Grignard reagents with carbon dioxide followed by acidification.
Industrial Production Methods: Industrial production often involves large-scale hydrolysis of nitriles or the oxidation of primary alcohols and aldehydes using robust and scalable processes .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), borane-tetrahydrofuran (BH₃/THF).
Nucleophiles: Cyanide ion (CN⁻), Grignard reagents.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyanooxolane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, nanomaterials, and as a surface modifier for nanoparticles.
Comparison with Similar Compounds
2-Cyanoacetic Acid: Contains a cyano group and a carboxylic acid group but lacks the oxolane ring.
2-Oxolaneacetic Acid: Contains an oxolane ring and a carboxylic acid group but lacks the cyano group.
Uniqueness: 2-Cyanooxolane-2-carboxylic acid is unique due to the combination of the cyano group, carboxylic acid group, and the oxolane ring, which imparts distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
2-cyanooxolane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c7-4-6(5(8)9)2-1-3-10-6/h1-3H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQBIYDYMJSNRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)(C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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